molecular formula C12H12N2O4 B2740795 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole CAS No. 936822-40-1

3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole

Cat. No.: B2740795
CAS No.: 936822-40-1
M. Wt: 248.238
InChI Key: ZAZIHDWYULQJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole is a chemical compound with the molecular formula C₁₂H₁₂N₂O₄ It is an isoxazole derivative, characterized by the presence of a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,5-dimethylisoxazole with 2-nitrophenoxyacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired isoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The isoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amino group.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various substituents on the isoxazole ring.

Scientific Research Applications

3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity to targets such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylisoxazole: Lacks the nitrophenoxy group, making it less reactive in certain chemical reactions.

    4-Nitroisoxazole: Contains a nitro group directly attached to the isoxazole ring, differing in reactivity and applications.

    2-Nitrophenoxyacetic Acid: A precursor in the synthesis of 3,5-Dimethyl-4-[(2-nitrophenoxy)methyl]isoxazole, with distinct chemical properties.

Uniqueness

This compound is unique due to the presence of both the isoxazole ring and the nitrophenoxy group. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3,5-dimethyl-4-[(2-nitrophenoxy)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-8-10(9(2)18-13-8)7-17-12-6-4-3-5-11(12)14(15)16/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAZIHDWYULQJBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.